Cas no 1436208-81-9 (6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide)

6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1436208-81-9
- 6-CHLORO-N-(PYRIDIN-3-YLMETHYL)-N-(PYRIDIN-4-YLMETHYL)PYRIDINE-2-CARBOXAMIDE
- EN300-26582612
- AKOS016921197
- 6-chloro-N-[(pyridin-3-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-2-carboxamide
- Z1191237107
- 6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide
-
- インチ: 1S/C18H15ClN4O/c19-17-5-1-4-16(22-17)18(24)23(12-14-6-9-20-10-7-14)13-15-3-2-8-21-11-15/h1-11H,12-13H2
- InChIKey: LOCIPFWZGSGTQB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(C(N(CC2C=NC=CC=2)CC2C=CN=CC=2)=O)=N1
計算された属性
- せいみつぶんしりょう: 338.0934388g/mol
- どういたいしつりょう: 338.0934388g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 59Ų
6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26582612-0.05g |
6-chloro-N-[(pyridin-3-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-2-carboxamide |
1436208-81-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide 関連文献
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamideに関する追加情報
6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide (CAS No. 1436208-81-9): A Comprehensive Overview
6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide (CAS No. 1436208-81-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has shown promising potential in various biological and pharmacological applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The chemical structure of 6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide is defined by its molecular formula C19H17ClN4O, with a molecular weight of approximately 356.81 g/mol. The compound features a pyridine core with two pyridinylmethyl substituents and a chloro group at the 6-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it an interesting candidate for further investigation.
The solubility of 6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide in various solvents has been studied extensively. It exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in biological assays and drug delivery systems. Additionally, the compound's stability under different conditions, including temperature and pH, has been evaluated to ensure its suitability for long-term storage and practical applications.
Synthesis Methods
The synthesis of 6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide has been reported using several methodologies. One common approach involves the reaction of 6-chloropyridine-2-carboxylic acid with the appropriate amine derivatives under coupling conditions. For instance, a typical synthetic route involves the activation of the carboxylic acid using a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) or N,N'-dicyclohexylcarbodiimide (DCC), followed by reaction with the amine to form the desired amide bond.
The synthesis can be optimized by varying reaction parameters such as temperature, solvent, and catalysts to achieve high yields and purity. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods, reducing the use of hazardous reagents and minimizing waste generation.
Biological Activities
6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide has been extensively studied for its biological activities, particularly in the context of enzyme inhibition and receptor modulation. One notable application is its potential as an inhibitor of specific enzymes involved in various disease pathways. For example, it has shown promising activity against kinases, which are key targets in cancer therapy.
In addition to its enzymatic inhibition properties, 6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide has been evaluated for its effects on cell proliferation and apoptosis. Studies have demonstrated that it can induce cell cycle arrest and promote apoptosis in cancer cells, suggesting its potential as an anticancer agent. The mechanism of action involves modulation of signaling pathways such as PI3K/AKT and MAPK/ERK, which are crucial for cell survival and proliferation.
Potential Therapeutic Applications
The diverse biological activities of 6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-y lmethyl)pyridine -2-carboxamide have sparked interest in exploring its potential therapeutic applications . In cancer research , this compound has shown promise as a lead molecule for developing novel anticancer drugs . Its ability to target multiple signaling pathways makes it a versatile candidate for combination therapies , enhancing its efficacy against various types of cancer .
< p >Furthermore , recent studies have investigated the role of 6-Chloro-N -( py ridi n - 3 - ylm ethy l ) - N -( pyri din - 4 - ylm ethy l ) pyri dine - 2 - car boxam ide strong > in neurodegenerative diseases . Preliminary findings suggest that it may have neuroprotective effects , potentially mitigating neuronal damage associated with conditions such as Alzheimer's disease and Parkinson's disease . The exact mechanisms underlying these effects are still under investigation , but they highlight the broad therapeutic potential of this compound . p > < p >< strong >Clinical Trials and Future Directions strong > p > < p >While 6-Chloro-N -( py ridi n - 3 - ylm ethy l ) - N -( pyri din - 4 - ylm ethy l ) pyri dine - 2 - car boxam ide strong > is still in the early stages of development , several preclinical studies have provided encouraging results . These studies have laid the groundwork for future clinical trials , which will be essential for assessing its safety , efficacy , and optimal dosing regimens in human subjects . p > < p >The pharmaceutical industry is actively investing in research to optimize the formulation and delivery methods of 6-Chloro-N -( py ridi n - 3 - ylm ethy l ) - N -( pyri din - 4 - ylm ethy l ) pyri dine - 2 - car boxam ide strong > . Novel drug delivery systems , such as nanoparticles and liposomes , are being explored to enhance its bioavailability and reduce side effects . These advancements aim to bring this promising compound closer to clinical application . p > < p >< strong >Conclusion strong > p > < p >< strong >6-Chloro-N -( py ridi n - 3 - ylm ethy l ) - N -( pyri din - 4 - ylm ethy l ) pyri dine - 2 - car boxam ide strong > ( CAS No . 1436208 - 81 - 9 ) represents a significant advancement in medicinal chemistry with its unique chemical structure and diverse biological activities . Its potential applications in cancer therapy and neurodegenerative diseases make it an exciting area of ongoing research . As preclinical studies continue to yield positive results , we can look forward to further developments that may ultimately lead to new treatment options for patients suffering from these debilitating conditions . p >1436208-81-9 (6-Chloro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide) 関連製品
- 946247-29-6(N'-(2,4-difluorophenyl)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylethanediamide)
- 2137585-22-7(4-bromo-1-2-(methoxymethyl)-3-methylbutyl-1H-pyrazol-3-amine)
- 1785600-60-3(1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride)
- 1365936-98-6(Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate)
- 2012210-38-5(4-(2-chlorothiophen-3-yl)methyloxolan-3-ol)
- 2103515-42-8(methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate)
- 509151-96-6(2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride)
- 1248915-22-1((6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amine)
- 2171347-28-5((2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid)
- 1894085-43-8(4-((2-Methoxyethyl)(methyl)amino)cyclohexane-1-carboxylic acid)




